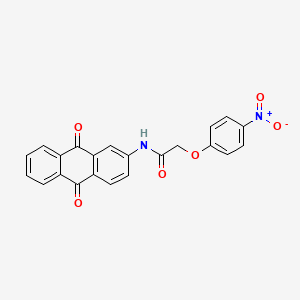
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide, also known as DRAQ5, is a fluorescent dye that is widely used in scientific research. It is a member of the anthraquinone family of dyes and is commonly used to stain DNA in living and fixed cells. DRAQ5 has gained popularity due to its ability to penetrate cell membranes and bind to DNA without causing significant damage to the cells.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide binds to DNA by intercalating between the base pairs of the double helix. This results in an increase in the fluorescence of the dye, which can be detected using a fluorescence microscope or flow cytometer. The binding of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide to DNA does not interfere with the normal functioning of the DNA molecule, making it an ideal dye for studying DNA in living cells.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has been shown to have minimal toxicity in living cells. It does not cause significant DNA damage or interfere with cell division. However, it can induce apoptosis in some cell types at high concentrations. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has also been shown to inhibit the activity of some enzymes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has several advantages over other DNA dyes. It has a high binding affinity for DNA, which allows for the detection of low levels of DNA in cells. It is also compatible with a wide range of fixatives and staining protocols, making it a versatile dye for scientific research. However, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has some limitations. It is not suitable for use in live-cell imaging due to its low photostability. It also has a relatively low quantum yield, which can make it difficult to detect in some applications.
Direcciones Futuras
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide in scientific research. One area of interest is the development of new applications for the dye, such as the detection of DNA damage and the study of chromatin structure. Another area of interest is the development of new derivatives of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide with improved photostability and quantum yield. Finally, there is a need for further research into the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide and its effects on cellular processes.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 2,4-dinitrophenol with 2-bromoacetophenone to form 2-(4-nitrophenoxy)acetophenone. This intermediate is then reacted with 9,10-anthraquinone-2,7-disulfonyl chloride to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is commonly used in scientific research as a fluorescent dye to stain DNA in living and fixed cells. It is used in a wide range of applications, including cell cycle analysis, apoptosis detection, and cell proliferation studies. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is also used in flow cytometry, confocal microscopy, and high-content screening.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-20(12-30-15-8-6-14(7-9-15)24(28)29)23-13-5-10-18-19(11-13)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZZANIFGILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)
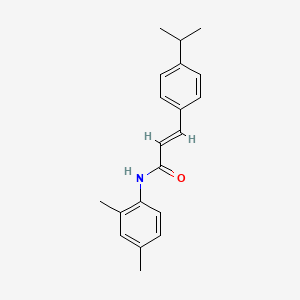
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)
![2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4990292.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990297.png)
![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)
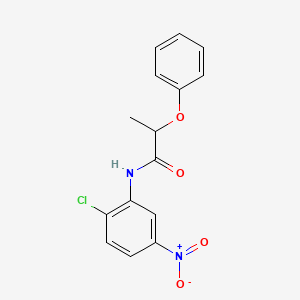
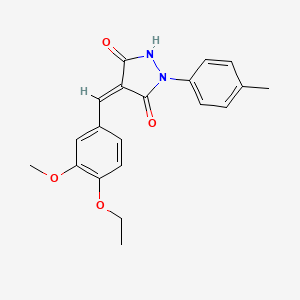
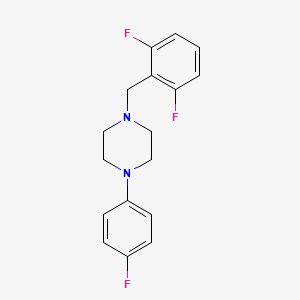

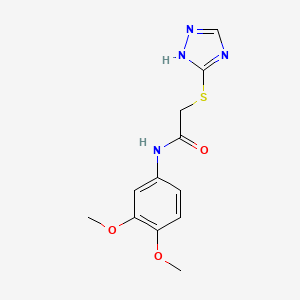
![N-[3-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4990348.png)